molecular formula C24H40O2 B12627075 Tetracosa-5,9,15,18-tetraenoic acid CAS No. 921212-20-6

Tetracosa-5,9,15,18-tetraenoic acid

Katalognummer: B12627075
CAS-Nummer: 921212-20-6
Molekulargewicht: 360.6 g/mol
InChI-Schlüssel: LOHQZVFGILIAEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetracosa-5,9,15,18-tetraenoic acid is a very long-chain ω−6 fatty acid, specifically a tetracosanoic acid with four double bonds located at positions 5, 9, 15, and 18. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetracosa-5,9,15,18-tetraenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from simpler unsaturated fatty acids through a series of elongation and desaturation steps. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and specific temperature and pressure settings to facilitate the formation of the desired double bonds .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing long-chain polyunsaturated fatty acids. These microorganisms are cultured under controlled conditions to maximize the yield of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tetracosa-5,9,15,18-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides and hydroxylated derivatives: from oxidation.

    Saturated fatty acids: from reduction.

    Halogenated fatty acids: from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Tetracosa-5,9,15,18-tetraenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialized lubricants and coatings.

Wirkmechanismus

The mechanism of action of tetracosa-5,9,15,18-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that participate in signaling pathways related to inflammation and cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetracosa-5,9,15,18-tetraenoic acid is unique due to its longer carbon chain and specific positioning of double bonds, which confer distinct physical and chemical properties compared to other polyunsaturated fatty acids .

Eigenschaften

CAS-Nummer

921212-20-6

Molekularformel

C24H40O2

Molekulargewicht

360.6 g/mol

IUPAC-Name

tetracosa-5,9,15,18-tetraenoic acid

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10,15-16,19-20H,2-5,8,11-14,17-18,21-23H2,1H3,(H,25,26)

InChI-Schlüssel

LOHQZVFGILIAEJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC=CCC=CCCCCC=CCCC=CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.